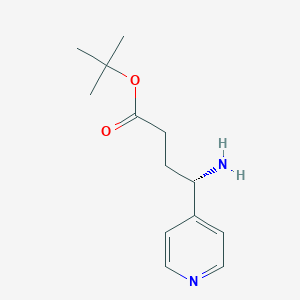

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

Beschreibung

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a chiral organic compound featuring a pyridine ring substituted at the 4-position with a butyric acid chain bearing an amino group and a tert-butyl ester moiety. The tert-butyl ester group enhances stability during synthetic processes, while the pyridine and amino functionalities enable participation in hydrogen bonding and coordination chemistry.

Eigenschaften

IUPAC Name |

tert-butyl (4S)-4-amino-4-pyridin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULZCJFPSCBURD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method involves the use of tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or boron trifluoride diethyl etherate, to form the tert-butyl ester . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester can undergo various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Esterification: Typically involves alcohols (e.g., tert-butyl alcohol) and acid catalysts (e.g., sulfuric acid, boron trifluoride diethyl etherate).

Hydrolysis: Can be catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.

Substitution: May involve nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid and tert-butyl alcohol.

Substitution: Results in the formation of new derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for drug development aimed at conditions such as Alzheimer's disease.

Enzyme Inhibition Studies

Research has shown that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The inhibitory potency was quantified using standard assay methods, revealing an IC50 value in the low micromolar range, indicating its potential utility in treating cognitive disorders.

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 0.5 - 1.0 |

Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells. It has been observed to enhance neuronal survival under stress conditions, promoting anti-apoptotic pathways.

Biochemical Assays

The compound is utilized as a probe in biochemical assays to study enzyme mechanisms and cellular signaling pathways. Its ability to modulate enzyme activity makes it valuable for understanding complex biological processes.

Case Study 1: Cholinesterase Inhibition

A study demonstrated that this compound significantly inhibits AChE activity, which is crucial for neurotransmission. The research highlighted its potential therapeutic application in Alzheimer's disease treatment by improving cholinergic transmission.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the compound's role in modulating inflammatory responses. Treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo esterification and hydrolysis reactions, which can modify its structure and function. The presence of the pyridine ring and amino group allows it to participate in various biochemical processes, potentially influencing enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, enabling comparative analysis:

(4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester ()

- Structure: Contains a cyano-substituted pyridine ring and a piperidine-linked carbamic acid tert-butyl ester.

- Key Differences: The presence of a cyano group (vs. an amino group in the target compound) increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The piperidine ring introduces conformational rigidity, unlike the flexible butyric acid chain in the target compound.

- Applications : Likely used as a precursor for kinase inhibitors due to its heterocyclic and polar substituents .

(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester ()

- Structure: Features a hydroxyimino group and a pyridin-2-yl moiety.

- Key Differences: The hydroxyimino group (N–OH) introduces redox sensitivity, contrasting with the primary amino group in the target compound. Pyridin-2-yl substitution (vs. pyridin-4-yl) alters steric and electronic interactions in metal coordination or catalysis.

- Stability: Hydroxyimino groups may undergo tautomerism or oxidation, affecting storage conditions .

cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester ()

- Structure : Contains a strained cyclobutane ring and a tertiary amine.

- Key Differences: Cyclobutane rigidity contrasts with the linear butyric acid chain, influencing solubility and pharmacokinetic properties. The cis-configuration of the amino and ester groups may lead to distinct stereochemical outcomes in reactions.

- Toxicity : Classified as a respiratory irritant (similar to tert-butyl esters in ), necessitating controlled handling .

Comparative Data Table

Biologische Aktivität

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyridine ring and an amino group that contribute to its reactivity and potential therapeutic applications. The following sections delve into the synthesis, biological mechanisms, and various applications of this compound.

The synthesis of this compound typically involves the protection of the amino group followed by esterification of the carboxylic acid group using tert-butyl alcohol and an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate. This process results in a stable ester that is soluble in organic solvents, enhancing its utility in biological studies.

Chemical Reactions

The compound can undergo several key reactions:

- Esterification : Formation of esters from carboxylic acids and alcohols.

- Hydrolysis : Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

- Substitution Reactions : Replacement of functional groups within the molecule.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the amino group allows for binding interactions that can modulate enzyme activity and influence various signaling pathways .

Pharmacological Applications

- Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor in various biochemical pathways. Its structural features suggest it may interact with enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as hypertension and inflammation .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. The mechanism involves inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study 1 : In vitro assays demonstrated that the compound inhibited the growth of specific cancer cell lines with IC50 values indicating significant potency compared to standard treatments. The study focused on breast cancer and leukemia cell lines, showing a distinct dose-dependent response .

- Study 2 : A pharmacological investigation revealed that this compound could modulate neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring, amino group, tert-butyl ester | Enzyme inhibition, anticancer properties |

| 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester | Similar structure but different ester | Less potent anticancer activity |

| 4-Pyridin-4-yl-butyric acid tert-butyl ester | Lacks amino group | Reduced interaction with biological targets |

Q & A

Q. What are the recommended synthetic routes for (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, and how can stereochemical purity be ensured?

The synthesis of chiral tert-butyl esters typically involves multi-step protocols with careful control of stereochemistry. A common approach includes:

- Step 1 : Introduction of the tert-butyl protecting group via esterification under anhydrous conditions using reagents like Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .

- Step 2 : Chirality control via asymmetric catalysis (e.g., chiral ligands in transition-metal-catalyzed reactions) or resolution techniques (e.g., chiral HPLC) .

- Validation : LC-MS and chiral HPLC (e.g., retention time comparison with standards) are critical for confirming enantiomeric excess (e.g., >99% for pharmaceutical intermediates) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- LC-MS : Use high-resolution LC-MS to confirm molecular weight (e.g., m/z 757 [M+H]+ as in analogous tert-butyl esters) and detect impurities .

- NMR : 1H/13C NMR spectroscopy to verify tert-butyl group integrity (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ ~7.5–8.5 ppm) .

- HPLC : Retention time analysis under standardized conditions (e.g., 1.23 minutes in a C18 column with acetonitrile/water gradients) .

Q. What are the stability considerations for storing this compound?

Q. Which analytical methods are suitable for quantifying this compound in reaction mixtures?

- Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

- UV-Vis Spectroscopy : Pyridine’s absorbance at ~260 nm (ε ≈ 2000 M−1 cm−1) can be calibrated for concentration estimation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different batches?

- Root Cause Analysis :

- Reagent Purity : Verify Boc anhydride and catalyst quality via FT-IR or Karl Fischer titration for moisture content .

- Kinetic Profiling : Use in-situ reaction monitoring (e.g., ReactIR) to identify intermediates or side reactions (e.g., tert-butyl group migration) .

- Statistical Design : Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry .

Q. What strategies are effective for scaling up the synthesis while maintaining stereochemical fidelity?

- Continuous Flow Chemistry : Reduces batch variability and improves heat/mass transfer for asymmetric steps .

- Crystallization Engineering : Use chiral auxiliaries or co-crystals to enhance enantiomeric purity during recrystallization .

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy to detect deviations in critical quality attributes .

Q. How can computational tools aid in predicting reactivity or optimizing reaction conditions?

- Molecular Dynamics (MD) : Simulate tert-butyl ester stability under varying solvent conditions (e.g., THF vs. DCM) .

- DFT Calculations : Predict transition states for asymmetric induction steps (e.g., chiral ligand-metal interactions) .

- Retrosynthesis Software : Platforms like Synthia or Chematica propose alternative routes with tert-butyl protection strategies .

Q. What methodologies address challenges in functionalizing the pyridine ring without degrading the tert-butyl ester?

- Directed Ortho Metalation (DoM) : Use directing groups (e.g., amides) to selectively modify the pyridine ring while preserving the ester .

- Microwave-Assisted Synthesis : Accelerates coupling reactions (e.g., Suzuki-Miyaura) at lower temperatures to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.